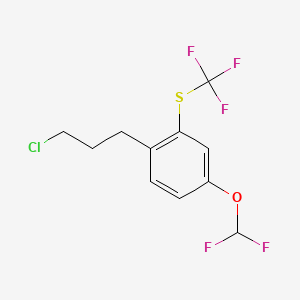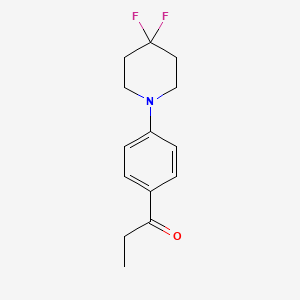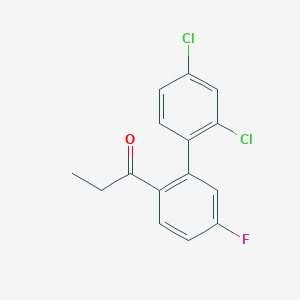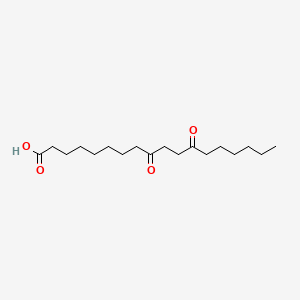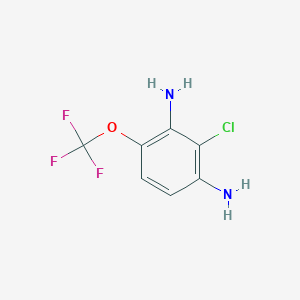
1-Chloro-2,6-diamino-3-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,6-diamino-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H6ClF3N2O. It is a derivative of benzene, characterized by the presence of chlorine, amino, and trifluoromethoxy groups.
Vorbereitungsmethoden
The synthesis of 1-Chloro-2,6-diamino-3-(trifluoromethoxy)benzene typically involves multiple stepsThe trifluoromethoxy group is then introduced using specific reagents under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Analyse Chemischer Reaktionen
1-Chloro-2,6-diamino-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino groups can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,6-diamino-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 1-Chloro-2,6-diamino-3-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s stability and lipophilicity, influencing its interaction with biological membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2,6-diamino-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Chloro-3-(trifluoromethoxy)benzene: Lacks the amino groups, leading to different reactivity and applications.
2,6-Diamino-3-(trifluoromethoxy)benzene:
1-Chloro-2,6-diamino-4-(trifluoromethoxy)benzene: Positional isomer with different properties and applications
The presence of both amino and trifluoromethoxy groups in this compound makes it unique, offering a combination of reactivity and stability that is valuable in various research and industrial contexts.
Eigenschaften
Molekularformel |
C7H6ClF3N2O |
|---|---|
Molekulargewicht |
226.58 g/mol |
IUPAC-Name |
2-chloro-4-(trifluoromethoxy)benzene-1,3-diamine |
InChI |
InChI=1S/C7H6ClF3N2O/c8-5-3(12)1-2-4(6(5)13)14-7(9,10)11/h1-2H,12-13H2 |
InChI-Schlüssel |
RIRSMYPYSDOCTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1N)Cl)N)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


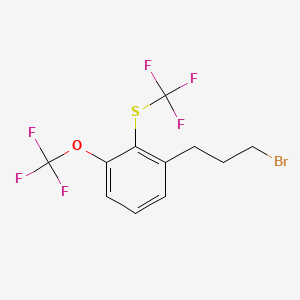
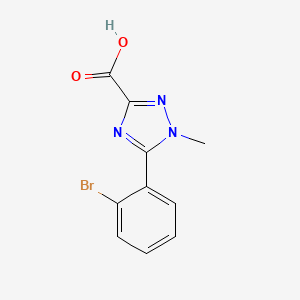
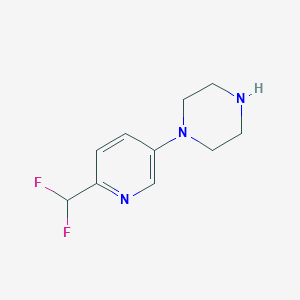

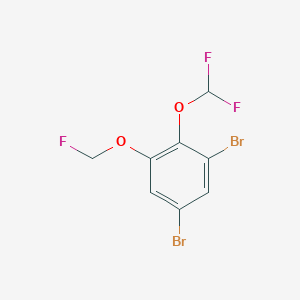
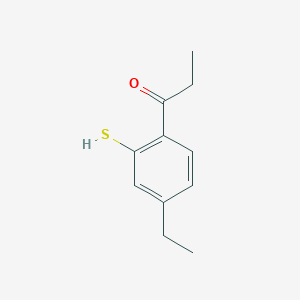
![4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid](/img/structure/B14056392.png)
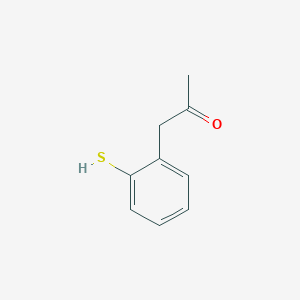
![2-[4-(4-methylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14056412.png)
![Diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B14056426.png)
